molecular formula C10H6BrNS B8458488 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile

Cat. No.: B8458488
M. Wt: 252.13 g/mol
InChI Key: XRVJDLPGGJHWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile is an organic compound with the chemical formula C10H6BrNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile typically involves the bromination of 2-benzthiophenylacetonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Major Products Formed

    Substitution Reactions: Products include various substituted benzthiophenylacetonitriles.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

    Reduction Reactions: The primary product is 5-bromo-2-benzthiophenylamine.

Scientific Research Applications

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenylacetonitrile
  • 5-Bromo-2-methoxybenzonitrile
  • 5-Bromo-2-chlorobenzoic acid

Uniqueness

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C10H6BrNS

Molecular Weight

252.13 g/mol

IUPAC Name

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrNS/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2

InChI Key

XRVJDLPGGJHWLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CC#N

Origin of Product

United States

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